molecular formula C12H15N3O B5369177 2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline

2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B5369177
M. Wt: 217.27 g/mol
InChI Key: GJKJLOXWCPORFC-UHFFFAOYSA-N
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Description

2-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a butyl group at position 5 and an aniline moiety at position 2. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-8-11-14-15-12(16-11)9-6-4-5-7-10(9)13/h4-7H,2-3,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKJLOXWCPORFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features

The compound belongs to a broader class of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, where substituents on the oxadiazole ring and the aniline moiety dictate properties. Below is a comparative analysis of structurally similar compounds:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key References
2-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline Butyl (C₄H₉) C₁₁H₁₃N₃O 203.25
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 4-Chlorophenyl C₁₄H₁₀ClN₃O 271.70
2-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline 4-tert-Butylphenyl C₁₈H₁₉N₃O 293.37
4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]aniline Methylthio (SCH₃) C₉H₉N₃OS 207.25
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline Phenyl C₁₄H₁₁N₃O 237.26

Structural Insights :

  • Electron-Withdrawing vs.
  • Steric Effects : The tert-butyl group in 2-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline introduces significant steric bulk, which may hinder crystallinity compared to the linear butyl chain in the target compound .
  • Planarity : X-ray studies of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives reveal planar molecular structures (r.m.s. deviations ≤ 0.062 Å), suggesting that substituents like butyl minimally distort the core scaffold .

Comparison with Analogues

  • 4-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]aniline : Synthesized via thiolation of preformed oxadiazoles, requiring light-sensitive handling .
  • Chlorophenyl Derivatives: Achieved via copper-catalyzed domino reactions, emphasizing functional group tolerance .

Key Advantages :

  • The iodine-mediated method is greener and faster (microwave irradiation) than electrochemical routes.
  • Butyl-substituted derivatives may require optimized hydrazide precursors for efficient cyclization.

Physicochemical Properties

Stability and Reactivity

  • Light Sensitivity : Methylthio-substituted analogues degrade under light, necessitating foil-covered vessels , whereas butyl derivatives likely exhibit better stability due to reduced electron-deficient character.
  • Melting Points : Unsubstituted 2-(1,3,4-oxadiazol-2-yl)aniline melts at 145.3°C ; bulky substituents (e.g., tert-butyl) may lower melting points by disrupting crystal packing .

Spectral Data

  • NMR Shifts : The aniline NH₂ group in this compound is expected to resonate near δ 6.5–7.5 ppm (¹H NMR), similar to chlorophenyl analogues (δ 7.0–7.8 ppm) .
  • Mass Spectrometry : HRMS data for tert-butyl derivatives (e.g., [M+H]+ = 293.37) align with calculated values, confirming structural integrity .

Antibacterial Activity

  • Phenoxymethyl Derivatives: Compounds like 4-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)aniline show moderate activity against S. aureus (MIC = 32 µg/mL) .
  • Butyl Substituent Impact : The lipophilic butyl group may enhance penetration into bacterial membranes, though specific data for the target compound are lacking .

Fluorescence Properties

  • Oxadiazole Core : Derivatives exhibit fluorescence (λem = 400–500 nm), suggesting utility in optoelectronics. The butyl group’s electron-donating nature could redshift emission wavelengths compared to chloro-substituted analogues .

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